molecular formula C20H16F2N2O6S2 B2613233 Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate CAS No. 380344-11-6

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate

Cat. No.: B2613233
CAS No.: 380344-11-6
M. Wt: 482.47
InChI Key: YEIUPVGVFKYTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as dangerous with a signal word of "Danger" . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501, advising on measures to prevent exposure and actions to take in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate typically involves the reaction of 3,5-diaminobenzoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

the general approach would likely involve large-scale synthesis using the same basic reactions, optimized for yield and purity through process engineering techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido groups are known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-bis(benzenesulfonamido)benzoate
  • Methyl 3,5-bis(4-chlorobenzenesulfonamido)benzoate
  • Methyl 3,5-bis(4-bromobenzenesulfonamido)benzoate

Uniqueness

Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

methyl 3,5-bis[(4-fluorophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O6S2/c1-30-20(25)13-10-16(23-31(26,27)18-6-2-14(21)3-7-18)12-17(11-13)24-32(28,29)19-8-4-15(22)5-9-19/h2-12,23-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIUPVGVFKYTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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